molecular formula C6H4N4O3 B2961098 6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one CAS No. 1388050-64-3

6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one

Cat. No.: B2961098
CAS No.: 1388050-64-3
M. Wt: 180.123
InChI Key: NXRRVTZDFUETHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a nitro group at the 6th position and a carbonyl group at the 2nd position of the imidazo[4,5-b]pyridine ring system. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5°C) to obtain the mononitro derivative. Further nitration at higher temperatures (60°C) can lead to the formation of dinitro derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient heat management and reaction control. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common in industrial settings due to its effectiveness in introducing nitro groups into aromatic compounds.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

    Nitration: As mentioned earlier, nitration can introduce additional nitro groups into the compound.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 6-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one: The parent compound without the nitro group.

    5-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A similar compound with the nitro group at the 5th position.

    6-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: The reduced form of 6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

Uniqueness

This compound is unique due to the presence of the nitro group at the 6th position, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis. Additionally, the nitro group may contribute to the compound’s biological activity, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

6-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-8-4-1-3(10(12)13)2-7-5(4)9-6/h1-2H,(H2,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRRVTZDFUETHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388050-64-3
Record name 6-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.